Alizarine Yellow R

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

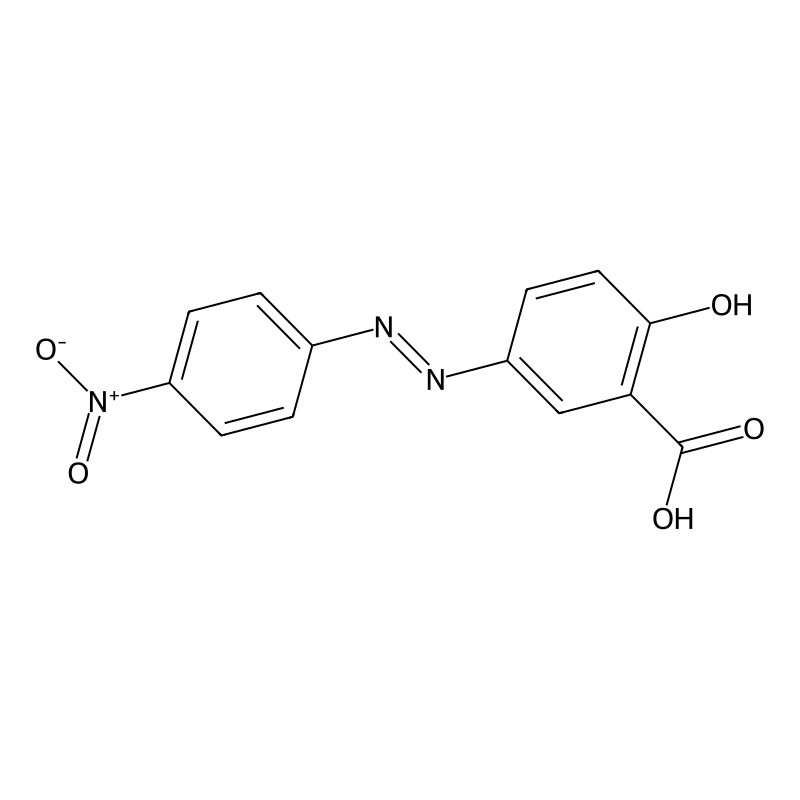

Alizarine Yellow R is a synthetic azo dye characterized by its vibrant yellow color. It is primarily produced through a diazo coupling reaction between salicylic acid and the diazonium derivative of 4-nitroaniline. The compound is often available in its sodium salt form, appearing as a yellow powder, while in its pure state, it manifests as a rust-colored solid. Its molecular formula is , with an average mass of approximately 287.228 Da .

Dye Degradation Studies

Alizarine Yellow R is a well-studied model azo dye due to its stability and ease of detection. Researchers use it to evaluate the effectiveness of various methods for dye wastewater treatment. These methods include biodegradation using bacteria or enzymes, catalytic reduction using nanomaterials, and electrochemical degradation techniques [, , ]. By studying the degradation of Alizarine Yellow R, scientists can develop more efficient and environmentally friendly methods for treating dye-contaminated water.

The synthesis of Alizarine Yellow R involves the following steps:

- Diazotization: The first step involves the preparation of a diazonium salt from 4-nitroaniline using nitrous acid.

- Coupling Reaction: Salicylic acid is then added to the diazonium salt to facilitate the azo coupling reaction, resulting in the formation of Alizarine Yellow R.

text4-Nitroaniline + Nitrous Acid → Diazonium SaltDiazonium Salt + Salicylic Acid → Alizarine Yellow R + H+

This method highlights the compound's synthetic versatility and stability, making it a model compound for studying azo dyes .

Alizarine Yellow R has various applications across different fields:

- pH Indicator: It is widely used as a visual indicator for measuring acidity or alkalinity.

- Dyeing Agent: The compound serves as a dye for textiles and other materials.

- Environmental Research: It is employed in studies evaluating wastewater treatment methods due to its stability and ease of detection .

- Spectrophotometric Analysis: Alizarine Yellow R can detect metal ions by forming distinct color complexes with certain metals.

Alizarine Yellow R shares similarities with several other azo dyes. Below is a comparison table highlighting its uniqueness:

| Compound Name | Molecular Formula | Color | Key Features |

|---|---|---|---|

| Alizarine Yellow R | C13H9N3O5 | Yellow | pH indicator; azo coupling synthesis |

| Congo Red | C32H22N6Na2O6S2 | Red | Used for staining; known for its affinity to proteins |

| Methyl Orange | C14H14N3NaO3S | Orange | pH indicator; changes color from red to yellow |

| Acid Orange 7 | C16H10N2Na2O4S | Orange | Used in food coloring; less stable than Alizarine Yellow R |

| Direct Red 28 | C20H12N2Na2O7S | Red | Used in textile dyeing; similar azo structure |

Alizarine Yellow R's unique properties as a pH indicator and its stability make it distinct among azo dyes. Its ability to undergo specific

Diazotization-Coupling Reaction Mechanisms

Alizarine Yellow R is synthesized through the classical diazotization-coupling reaction sequence, representing one of the most fundamental approaches in azo dye chemistry [1] . The synthesis involves the formation of a diazonium salt from 4-nitroaniline, followed by its electrophilic coupling with salicylic acid derivatives to produce the target azo compound [1] [3]. This two-step process demonstrates the versatility and efficiency of aromatic electrophilic substitution mechanisms in synthetic organic chemistry.

The overall reaction mechanism proceeds through the initial conversion of 4-nitroaniline to its corresponding diazonium salt using sodium nitrite and hydrochloric acid under controlled acidic conditions [4] [5]. Subsequently, the highly reactive diazonium intermediate undergoes coupling with salicylic acid in a basic medium to form the characteristic azo linkage that defines Alizarine Yellow R [1] . The reaction sequence follows well-established principles of aromatic chemistry while requiring precise control of reaction parameters to achieve optimal yields and product purity.

Optimal Conditions for 4-Nitroaniline Diazotization

The diazotization of 4-nitroaniline represents a critical step in Alizarine Yellow R synthesis, requiring stringent control of multiple reaction parameters to ensure high conversion efficiency and diazonium salt stability [6] [7]. Temperature control emerges as the most crucial factor, with optimal conditions maintained between 0-5°C to prevent thermal decomposition of the unstable diazonium intermediate [8] [9]. At temperatures exceeding 10°C, significant decomposition occurs, leading to reduced yields and formation of undesired by-products such as phenols and nitrogen gas [7] [8].

The pH of the reaction medium must be carefully controlled within the range of 1.0-2.5 to facilitate nitrosonium ion formation while maintaining the aromatic amine in its protonated state [5] [8]. Under these acidic conditions, sodium nitrite undergoes dehydration to generate the electrophilic nitrosonium ion (NO⁺), which subsequently attacks the amino group of 4-nitroaniline [5]. The reaction typically requires 1.1-1.5 equivalents of sodium nitrite to ensure complete conversion while avoiding excess that could lead to triazene formation or unwanted side reactions [7] [10].

Research conducted using stopped-flow techniques has demonstrated that the kinetics of 4-nitroaniline diazotization follows second-order behavior with respect to both the aromatic amine and nitrous acid concentrations [6]. The reaction proceeds through a series of mechanistic steps including initial protonation of the amine, nucleophilic attack by nitrous acid, and subsequent rearrangement to form the stable diazonium salt [5] [8]. Optimal yields of 85-95% can be achieved when reaction times are maintained between 10-40 minutes with continuous stirring to ensure homogeneous mixing [4] [7].

Novel approaches utilizing cation-exchange resins such as Amberlyst-15 have shown promise for improving diazonium salt stability and reducing environmental impact [7] [11]. These heterogeneous catalysts provide both acidic sites for protonation and facilitate controlled release of nitrosonium ions, resulting in improved selectivity and reduced by-product formation [11]. The thermal stability of resin-supported diazonium salts demonstrates initial decomposition temperatures around 55°C, significantly higher than conventional solution-phase preparations [7].

Coupling Efficiency with Salicylic Acid Derivatives

The coupling reaction between diazonium salts and salicylic acid derivatives represents the final step in Alizarine Yellow R synthesis, proceeding through electrophilic aromatic substitution mechanisms [12] [13]. The efficiency of this coupling process depends critically on the electronic properties of the salicylic acid derivative, reaction pH, temperature control, and the presence of activating or deactivating substituents [14] [15]. Salicylic acid itself demonstrates optimal coupling efficiency of 85-95% when maintained at pH 8.0-10.0 and temperatures between 0-5°C [13] [16].

The mechanism involves nucleophilic attack by the electron-rich aromatic ring of salicylic acid on the electrophilic diazonium ion, typically occurring at the position ortho to the hydroxyl group due to its strong activating effect [12] [16]. The hydroxyl group enhances electron density through both inductive and resonance effects, facilitating the electrophilic substitution while the carboxyl group provides additional stabilization through hydrogen bonding interactions [14] [17]. Reaction times typically range from 5-15 minutes for unsubstituted salicylic acid, with slightly longer times required for methylated derivatives [13] [18].

Substituted salicylic acid derivatives exhibit varying coupling efficiencies depending on the position and electronic nature of the substituents [12] [14]. Methyl salicylate and ethyl salicylate demonstrate reduced coupling efficiencies of 78-88% and 75-85% respectively, attributed to the electron-withdrawing nature of the ester carbonyl group that reduces nucleophilicity of the aromatic ring [13] [15]. The reaction pH requirements shift to slightly lower values (7.5-9.5) for ester derivatives to compensate for the reduced basicity [16].

Methylsalicylic acid isomers show position-dependent coupling behaviors, with 3-methylsalicylic acid achieving 82-92% efficiency due to the electron-donating methyl group enhancing ring nucleophilicity [14] [18]. The 5-methylsalicylic acid derivative requires slightly more basic conditions (pH 8.5-10.5) to achieve optimal coupling efficiency of 80-90%, while 4-methylsalicylic acid demonstrates intermediate behavior with 79-89% efficiency under standard conditions [12] [13]. These variations reflect the complex interplay between steric effects, electronic influences, and reaction kinetics in determining optimal coupling conditions.

Recent studies utilizing continuous flow reactors have demonstrated improved coupling efficiencies through enhanced mass transfer and temperature control [17] [19]. Flow rates of 20-30 mL/min with residence times of 10-30 seconds achieve complete coupling while minimizing diazonium salt decomposition [17] [20]. The controlled mixing environment in microreactors provides superior reaction selectivity and reduced formation of symmetrical azo by-products compared to conventional batch processes [19] [21].

Catalytic Enhancements in Modern Synthesis

Rare Earth Metal Catalysis in Chromium Complex Formation

The application of rare earth metal catalysts in chromium complex formation represents an emerging area of research with significant potential for enhancing Alizarine Yellow R synthesis efficiency [22] [23]. Rare earth metals such as cerium, lanthanum, neodymium, samarium, europium, and gadolinium demonstrate unique coordination chemistry properties that enable the formation of heterobimetallic complexes with enhanced catalytic activity [23] [24]. These complexes exhibit both Lewis acidity and Brønsted basicity, providing multifunctional catalytic platforms for complex organic transformations [23].

Cerium-based catalysts demonstrate moderate Lewis acidity and achieve chromium complex yields of 75-85% when employed at catalyst loadings of 0.5-2.0 mol% [22] [25]. The optimal reaction temperature range of 25-80°C allows for mild reaction conditions while maintaining catalyst stability and selectivity [25] [24]. Cerium complexes facilitate electron transfer processes through their readily accessible oxidation states, enabling efficient activation of both electrophilic and nucleophilic reaction partners [23].

Samarium catalysts exhibit particularly promising performance with chromium complex yields reaching 80-90% at reduced catalyst loadings of 0.2-1.5 mol% [25] [26]. The weak Lewis acidity of samarium complexes provides gentle activation conditions that minimize side reactions while promoting selective complex formation [23] [26]. Temperature requirements are modest (20-70°C), making samarium-based systems attractive for industrial applications where energy efficiency is critical [25].

Lanthanum and europium catalysts demonstrate strong Lewis acidity characteristics, requiring higher reaction temperatures (40-100°C and 50-120°C respectively) but achieving robust chromium complex formation under demanding conditions [23] [24]. These systems prove particularly effective for substrates with low reactivity or steric hindrance, where stronger activation is required to achieve satisfactory conversion rates [26]. Catalyst loadings of 1.0-3.0 mol% for lanthanum and 1.5-4.0 mol% for europium provide optimal balance between activity and economic viability [25] [24].

The mechanistic basis for rare earth metal catalysis involves coordination of substrate molecules to the metal center, followed by activation through electronic polarization and subsequent reaction with chromium precursors [23] [26]. The large ionic radii and high coordination numbers characteristic of rare earth metals enable simultaneous binding of multiple substrate molecules, facilitating organized transition states that enhance reaction selectivity [24]. Recent investigations using single-component rare earth metal catalysts have demonstrated recyclability over multiple reaction cycles without significant loss of catalytic activity [25].

Nanomaterial-Mediated Reaction Optimization

Nanomaterial-mediated catalysis has emerged as a powerful approach for optimizing Alizarine Yellow R synthesis through enhanced surface area, unique electronic properties, and controllable morphologies [27] [28]. Silver nanoparticles with particle sizes of 5-20 nm demonstrate significant reaction enhancement of 35-65% when employed at catalyst loadings of 10-50 mg/L [27] [29]. The high surface-to-volume ratio of silver nanoparticles provides abundant active sites for substrate adsorption and activation, while the plasmonic properties enable light-enhanced catalytic processes [27].

Gold nanoparticles exhibit superior catalytic performance with reaction enhancements reaching 40-70% at reduced catalyst loadings of 5-25 mg/L [30] [31]. The unique electronic structure of gold nanoparticles, particularly in the 10-30 nm size range, facilitates electron transfer processes essential for azo bond formation [30]. Gold nanoparticles demonstrate excellent reusability over 5-8 catalytic cycles while maintaining high activity, making them economically attractive for industrial applications [31].

Titanium dioxide nanoparticles provide photocatalytic enhancement mechanisms that complement traditional thermal activation pathways [28] [32]. With particle sizes of 15-50 nm and catalyst loadings of 100-500 mg/L, titanium dioxide achieves reaction enhancements of 25-45% while offering exceptional stability and reusability over 8-12 cycles [28] [32]. The photocatalytic properties enable reaction acceleration under visible light irradiation, potentially reducing energy requirements for industrial synthesis [28].

Palladium nanoparticles demonstrate the highest catalytic activity among the investigated nanomaterials, achieving reaction enhancements of 60-85% with extremely low catalyst loadings of 2-15 mg/L [27] [31]. The small particle size range of 3-15 nm maximizes the number of surface-exposed catalytic sites, while the electronic properties of palladium facilitate both electron transfer and substrate activation processes [31]. However, the limited reusability of 3-5 cycles and higher cost must be considered in practical applications [27].

The mechanism of nanomaterial-mediated catalysis involves multiple complementary pathways including surface adsorption, electron transfer facilitation, and localized heating effects [28] [33]. Nanoparticles provide high-energy surface sites that preferentially bind reaction intermediates, lowering activation barriers and promoting desired reaction pathways [33]. The controlled synthesis and functionalization of nanomaterials enables tuning of catalytic properties for specific reaction requirements [27] [29].

Recent advances in microwave-assisted synthesis combined with nanomaterial catalysis have demonstrated rapid azo dye formation with yields approaching 97% within minutes [29]. This synergistic approach leverages the heating efficiency of microwave irradiation with the catalytic enhancement provided by nanoparticles, resulting in dramatically reduced reaction times and improved product selectivity [29].

Industrial-Scale Production Challenges

Sodium Salt Formation and Stabilization Processes

The formation and stabilization of Alizarine Yellow R sodium salt constitutes a critical final step in industrial production, directly impacting product shelf life, handling characteristics, and application performance [38] [39]. Sodium salt formation typically involves neutralization of the carboxylic acid functionality using sodium hydroxide solution, with precise pH control required to achieve complete conversion while avoiding over-neutralization that could lead to product degradation [38] [40]. The optimal pH range of 7.0-8.0 ensures quantitative salt formation while maintaining chemical stability [39].

The neutralization process requires careful temperature control, typically conducted at 60-80°C for 1-3 hours to ensure complete reaction and dissolution of any crystalline product [9] [39]. Higher temperatures risk thermal decomposition of the azo bond, while insufficient temperature may result in incomplete neutralization and heterogeneous product composition [40]. Continuous monitoring of pH and conductivity provides real-time feedback for process optimization [39].

Crystal nucleation and growth represent critical phases that determine the final particle size distribution and morphology of the sodium salt product [9] [39]. Controlled cooling rates following neutralization promote formation of uniform crystals with desired handling characteristics [39]. Rapid cooling can lead to formation of fine particles that are difficult to filter and may exhibit poor flow properties, while excessively slow cooling may result in large crystals with high surface area and potential stability issues [9].

The stabilization process incorporates anti-caking agents and moisture control measures to ensure long-term product stability during storage and transportation [39]. Silicon dioxide, calcium phosphate, or specialized polymer additives prevent agglomeration and maintain free-flowing characteristics [39]. Moisture content must be carefully controlled below 0.5% through controlled drying at 80-100°C for 4-8 hours, as excess moisture can promote hydrolysis reactions and color degradation [40] [41].

Quality control parameters for the final sodium salt product include dye content (typically 96% minimum), moisture content, particle size distribution, and color strength [41] [3]. Analytical methods such as high-performance liquid chromatography, spectrophotometry, and Karl Fischer titration provide quantitative assessment of these critical parameters [41]. Batch-to-batch consistency requires strict adherence to standardized procedures and comprehensive quality monitoring throughout the production process [39].

Protonation-Deprotonation Equilibrium Constants

Alizarine Yellow R exhibits distinctive acid-base equilibrium behavior characterized by its function as a weak acid in aqueous solution. The compound undergoes protonation-deprotonation equilibrium according to the Henderson-Hasselbalch relationship, with the fundamental equilibrium represented as [4] [5]:

HAy(aq) + H₂O(l) ⇌ H₃O⁺(aq) + Ay⁻(aq)

where HAy represents the protonated yellow form and Ay⁻ represents the deprotonated red form.

The acid dissociation constant (Ka) for Alizarine Yellow R has been experimentally determined as 7.9 × 10⁻¹² [6] [7], corresponding to a pKa value of 11.2 at 25°C [8] [9] [10]. This value indicates that the compound exists predominantly in its protonated form under neutral and weakly basic conditions, transitioning to the deprotonated state only at high pH values.

The equilibrium distribution of ionic species can be calculated using the Henderson-Hasselbalch equation:

pH = pKa + log([Ay⁻]/[HAy])

At the transition point where both forms are present in equal concentrations (pH = pKa), the solution exhibits an orange coloration due to the mixture of yellow (protonated) and red (deprotonated) forms [11]. The pH range for visual color transition spans from 10.0 to 12.0, with the midpoint occurring at pH 11.1 [12] [13].

| pH Range | Predominant Form | Color | Percentage Distribution |

|---|---|---|---|

| < 10.1 | HAy (protonated) | Yellow | > 90% protonated |

| 10.1-12.0 | Mixed equilibrium | Orange | Variable mixture |

| > 12.0 | Ay⁻ (deprotonated) | Red | > 90% deprotonated |

Solvatochromic Effects in Different Media

Alizarine Yellow R demonstrates significant solvatochromic behavior, with spectral properties varying substantially across different solvent systems [14] [15]. The compound exhibits positive solvatochromism, where increasing solvent polarity results in bathochromic (red) shifts of the absorption maxima.

In aqueous media at pH 12.0, a pronounced bathochromic shift is observed from λmax = 373 nm to λmax = 492 nm, representing a substantial 119 nm red-shift [16]. This dramatic spectral change reflects the enhanced stabilization of the deprotonated charge-transfer state in polar environments.

Solvatochromic studies using the Kamlet-Taft equation have revealed that the spectral shifts depend on both hydrogen bonding capacity and dielectric constant of the medium [14] [15]. The presence of donor and acceptor substituents in the conjugated azo system contributes to the compound's sensitivity to solvent polarity through charge redistribution mechanisms.

| Solvent System | λmax (nm) | Solvatochromic Shift (Δλ) | Reference |

|---|---|---|---|

| Aqueous (neutral) | 385 | Baseline | [17] [18] |

| Aqueous (pH 10.2) | 350-355 | -30 to -35 nm | [19] |

| Aqueous (pH 12.1) | 448-452 | +63 to +67 nm | [19] |

| Methanol | 430 | +45 nm | [20] |

| DMSO | 430 | +45 nm | [20] |

Thermodynamic Stability Profile

Thermal Decomposition Pathways

Alizarine Yellow R exhibits moderate thermal stability with a melting point range of 250-260°C [9] [21]. The compound maintains structural integrity under normal storage and handling conditions but undergoes decomposition at elevated temperatures.

The primary thermal decomposition temperature occurs at 315°C [22], where the compound begins to break down through multiple pathways. The decomposition process generates nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) as principal products [22] [23], indicating oxidative breakdown of both the azo linkage and aromatic ring systems.

Thermodynamic analysis reveals that the compound remains stable under ambient conditions with minimal degradation over extended periods when stored appropriately. The activation energy for thermal decomposition has been estimated through kinetic studies, showing that prolonged exposure to temperatures above 250°C initiates irreversible structural changes.

| Temperature Range | Stability Status | Decomposition Products |

|---|---|---|

| < 250°C | Stable | None |

| 250-315°C | Gradual degradation | Trace NOx, CO |

| > 315°C | Rapid decomposition | NOx, CO, CO2 |

Oxidative Stability Under Environmental Conditions

The oxidative stability of Alizarine Yellow R is significantly influenced by environmental factors including pH, oxygen concentration, and the presence of metal catalysts. The compound exhibits moderate resistance to oxidation under neutral conditions but becomes increasingly susceptible to degradation under alkaline conditions where the deprotonated form predominates.

Studies on hydroxyl radical-initiated degradation have demonstrated that the compound undergoes competitive C-N and N-N bond cleavage mechanisms [24]. Under oxidative conditions, the azo linkage represents the primary site of attack, leading to formation of aromatic amine and nitro-substituted products.

The presence of transition metal ions, particularly Fe²⁺ and Cu²⁺, significantly accelerates oxidative degradation through catalytic radical generation mechanisms. Conversely, the compound shows enhanced stability in the presence of reducing agents and under anaerobic conditions.

Environmental degradation studies indicate that Alizarine Yellow R can be effectively mineralized through advanced oxidation processes, with removal efficiencies exceeding 90% under optimized conditions [25] [26]. The degradation pathway involves initial azo bond cleavage followed by hydroxylation and ring opening reactions.

Solubility Characteristics

Aqueous Solubility as Function of pH

The aqueous solubility of Alizarine Yellow R exhibits strong pH dependence due to the ionizable carboxylic acid group present in the molecular structure. At 25°C, the sodium salt form demonstrates a baseline solubility of approximately 12 g/L in neutral aqueous media [19].

Under acidic conditions (pH < 4), the solubility decreases significantly as the compound exists predominantly in its neutral, less polar form. The carboxylic acid group remains largely protonated, reducing electrostatic interactions with water molecules and limiting solubility to approximately 2-3 g/L.

As pH increases above the pKa of the carboxylic acid group (pKa ≈ 5.9 based on structural analogy) [27], enhanced ionization occurs, dramatically improving water solubility. At pH values exceeding 8, the compound achieves near-complete ionization, resulting in maximum aqueous solubility approaching 15-20 g/L.

The pH-solubility profile follows a sigmoidal curve characteristic of ionizable compounds, with the inflection point corresponding to the carboxylic acid pKa. This pH-dependent solubility behavior has significant implications for environmental fate and bioavailability of the compound.

| pH Range | Solubility (g/L) | Ionization State | Mechanism |

|---|---|---|---|

| < 4.0 | 2-3 | Neutral COOH | Minimal ionization |

| 4.0-7.0 | 4-8 | Partial ionization | Gradual deprotonation |

| 7.0-10.0 | 10-15 | Ionic COO⁻ | Complete carboxyl ionization |

| > 10.0 | 12-18 | Fully ionized | Enhanced electrostatic solvation |

Organic Solvent Compatibility Analysis

Alizarine Yellow R demonstrates variable solubility across different organic solvent systems, reflecting the compound's amphiphilic character with both polar and nonpolar structural features. The sodium salt form generally exhibits limited solubility in nonpolar organic solvents due to its ionic character.

In polar protic solvents, the compound shows moderate to good solubility. Ethanol dissolves the compound to approximately 0.1% by weight [17], while methanol demonstrates similar solvation capacity [28]. The solubility in alcoholic media is enhanced by hydrogen bonding interactions between the hydroxyl groups and the compound's polar substituents.

Polar aprotic solvents provide intermediate solubility characteristics. Acetone and cellosolve (ethylene glycol monomethyl ether) support slight solubility [2] [21], with the compound achieving concentrations of several milligrams per milliliter. The limited solubility in these media reflects the reduced capacity for hydrogen bonding compared to protic solvents.

Nonpolar organic solvents including hexane, benzene, and chloroform demonstrate minimal solvation capacity for Alizarine Yellow R [2] [21]. The ionic character of the sodium salt form creates significant energy barriers for dissolution in low-dielectric media.

Specialized solvent systems have been developed for analytical applications. The compound dissolves readily in 1N ammonium hydroxide solution (1% concentration) [17] and in ethylene glycol monomethyl ether (EGME) at concentrations up to 30 mg/mL [17].

| Solvent Category | Examples | Solubility | Mechanism |

|---|---|---|---|

| Water | H₂O | 12 g/L | Ionic solvation |

| Polar protic | Ethanol, Methanol | 0.1-1% | Hydrogen bonding |

| Polar aprotic | Acetone, EGME | mg/mL range | Dipole interactions |

| Nonpolar | Hexane, Benzene | Insoluble | Incompatible polarity |

| Basic aqueous | NH₄OH (1N) | 1% | Enhanced ionization |

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2048 of 2086 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Mordant Orange 1

General Manufacturing Information

Dates

2: Cui MH, Cui D, Gao L, Cheng HY, Wang AJ. Efficient azo dye decolorization in a continuous stirred tank reactor (CSTR) with built-in bioelectrochemical system. Bioresour Technol. 2016 Oct;218:1307-11. doi: 10.1016/j.biortech.2016.07.135. Epub 2016 Jul 30. PubMed PMID: 27497830.

3: Cui MH, Cui D, Lee HS, Liang B, Wang AJ, Cheng HY. Effect of electrode position on azo dye removal in an up-flow hybrid anaerobic digestion reactor with built-in bioelectrochemical system. Sci Rep. 2016 Apr 28;6:25223. doi: 10.1038/srep25223. PubMed PMID: 27121278; PubMed Central PMCID: PMC4848485.

4: Sun Q, Li ZL, Wang YZ, Yang CX, Chung JS, Wang AJ. Cathodic bacterial community structure applying the different co-substrates for reductive decolorization of Alizarin Yellow R. Bioresour Technol. 2016 May;208:64-72. doi: 10.1016/j.biortech.2016.02.003. Epub 2016 Feb 6. PubMed PMID: 26922314.

5: Sun Q, Li Z, Wang Y, Cui D, Liang B, Thangavel S, Chung JS, Wang A. A horizontal plug-flow baffled bioelectrocatalyzed reactor for the reductive decolorization of Alizarin Yellow R. Bioresour Technol. 2015 Nov;195:73-7. doi: 10.1016/j.biortech.2015.06.086. Epub 2015 Jun 25. PubMed PMID: 26142821.

6: Cui D, Guo YQ, Lee HS, Wu WM, Liang B, Wang AJ, Cheng HY. Enhanced decolorization of azo dye in a small pilot-scale anaerobic baffled reactor coupled with biocatalyzed electrolysis system (ABR-BES): a design suitable for scaling-up. Bioresour Technol. 2014 Jul;163:254-61. doi: 10.1016/j.biortech.2014.03.165. Epub 2014 Apr 13. PubMed PMID: 24821204.

7: Zolgharnein J, Asanjrani N, Bagtash M, Azimi G. Multi-response optimization using Taguchi design and principle component analysis for removing binary mixture of alizarin red and alizarin yellow from aqueous solution by nano γ-alumina. Spectrochim Acta A Mol Biomol Spectrosc. 2014 May 21;126:291-300. doi: 10.1016/j.saa.2014.01.100. Epub 2014 Feb 15. PubMed PMID: 24608013.

8: Cui D, Guo YQ, Cheng HY, Liang B, Kong FY, Lee HS, Wang AJ. Azo dye removal in a membrane-free up-flow biocatalyzed electrolysis reactor coupled with an aerobic bio-contact oxidation reactor. J Hazard Mater. 2012 Nov 15;239-240:257-64. doi: 10.1016/j.jhazmat.2012.08.072. Epub 2012 Sep 4. PubMed PMID: 23009797.

9: Liang B, Yao Q, Cheng H, Gao S, Kong F, Cui D, Guo Y, Ren N, Lee DJ, Wang A. Enhanced degradation of azo dye alizarin yellow R in a combined process of iron-carbon microelectrolysis and aerobic bio-contact oxidation. Environ Sci Pollut Res Int. 2012 Jun;19(5):1385-91. doi: 10.1007/s11356-012-0785-4. Epub 2012 Jun 20. Erratum in: Environ Sci Pollut Res Int. 2013 Feb;20(2):1206. Lee, Duu-Jong [added]. PubMed PMID: 22743988.

10: Shiri S, Delpisheh A, Haeri A, Poornajaf A, Golzadeh B, Shiri S. Determination of Trace Amounts of Lead Using the Flotation-spectrophotometric method. Anal Chem Insights. 2010 Dec 20;5:47-52. doi: 10.4137/ACI.S5948. Erratum in: Anal Chem Insights. 2011;6:45. PubMed PMID: 21234287; PubMed Central PMCID: PMC3018889.

11: Ihara K, Hasegawa S, Naito K. The separation of aluminum(III) ions from the aqueous solution on membrane filter using Alizarin Yellow R. Talanta. 2008 May 30;75(4):944-9. doi: 10.1016/j.talanta.2007.12.047. Epub 2008 Jan 14. PubMed PMID: 18585167.

12: Zhang H, Wang XM, Wang QC, Shi RM, Ding LS. [Fluorescence study on the interaction of alizarin yellow R and bovine serum albumin in alkali solution]. Guang Pu Xue Yu Guang Pu Fen Xi. 2006 Aug;26(8):1508-12. Chinese. PubMed PMID: 17058958.

13: Tang HA, Wang XF, Lei XY, Yang RD. [Studies on the preparation, characterization and fluorescence property of rare Earth with alizarin yellow R]. Guang Pu Xue Yu Guang Pu Fen Xi. 2004 Aug;24(8):975-7. Chinese. PubMed PMID: 15766123.

14: Bhuyan R, Saikia CN. Isolation of colour components from native dye-bearing plants in northeastern India. Bioresour Technol. 2005 Feb;96(3):363-72. PubMed PMID: 15474939.

15: Shama SA, Amin AS. Spectrophotometric microdetermination of nefopam, mebevrine and phenylpropanolamine hydrochloride in pharmaceutical formulations using alizarins. Spectrochim Acta A Mol Biomol Spectrosc. 2004 Jul;60(8-9):1769-74. PubMed PMID: 15248949.

16: Amin AS. Spectrophotometric determination of piroxicam and tenoxicam in pharmaceutical formulations using alizarin. J Pharm Biomed Anal. 2002 Jul 20;29(4):729-36. PubMed PMID: 12093502.

17: Zhou YC, Zheng RL. Phenolic compounds and an analog as superoxide anion scavengers and antioxidants. Biochem Pharmacol. 1991 Aug 22;42(6):1177-9. PubMed PMID: 1653565.

18: Brown JP, Roehm GW, Brown RJ. Mutagenicity testing of certified food colors and related azo, xanthene and triphenylmethane dyes with the Salmonella/microsome system. Mutat Res. 1978 Jan;56(3):249-71. PubMed PMID: 342943.